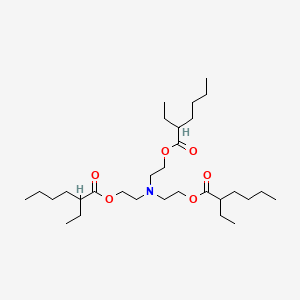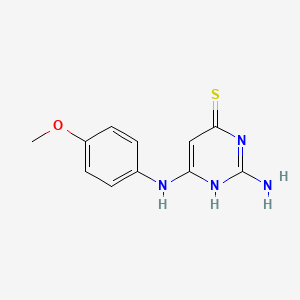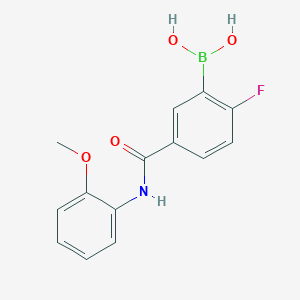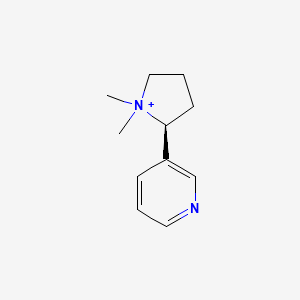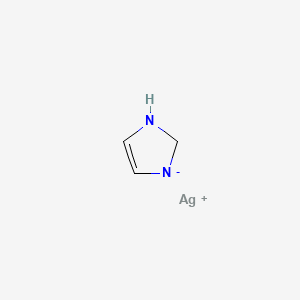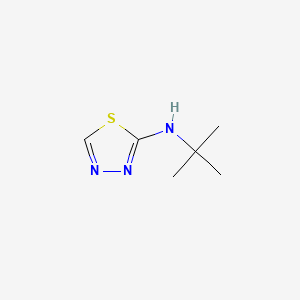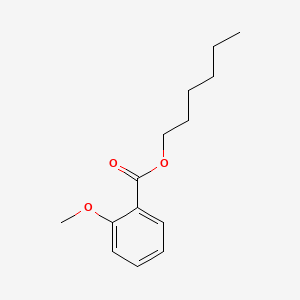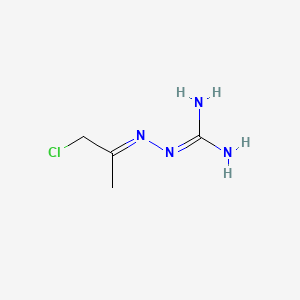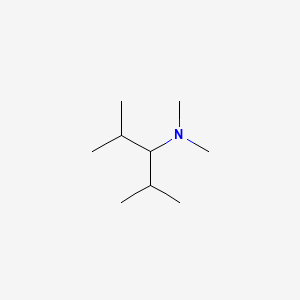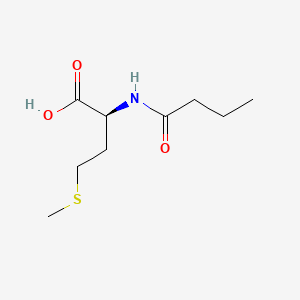
N-(1-Oxobutyl)-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Oxobutyl)-L-methionine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a butanoyl group attached to the nitrogen atom of L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxobutyl)-L-methionine typically involves the acylation of L-methionine with butyric anhydride or butyryl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to obtain the desired product with high purity
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxobutyl)-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: N-substituted derivatives
Scientific Research Applications
N-(1-Oxobutyl)-L-methionine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-Oxobutyl)-L-methionine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also exert its effects through:
Inhibition of specific enzymes: involved in inflammatory pathways
Scavenging of free radicals: due to its antioxidant properties
Modulation of gene expression: related to oxidative stress and inflammation
Comparison with Similar Compounds
N-(1-Oxobutyl)-L-methionine can be compared with other similar compounds such as:
N-Acetyl-L-methionine: Similar structure but with an acetyl group instead of a butanoyl group.
N-Formyl-L-methionine: Contains a formyl group instead of a butanoyl group.
N-Propionyl-L-methionine: Contains a propionyl group instead of a butanoyl group.
Uniqueness:
Longer carbon chain: The butanoyl group provides a longer carbon chain compared to acetyl or formyl groups, which may influence its biological activity and solubility.
Potential for unique interactions: The specific structure of this compound may allow for unique interactions with enzymes and receptors, leading to distinct biological effects.
Properties
CAS No. |
54746-52-0 |
|---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-3-4-8(11)10-7(9(12)13)5-6-14-2/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
NZIOTNYOYJRBSN-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



